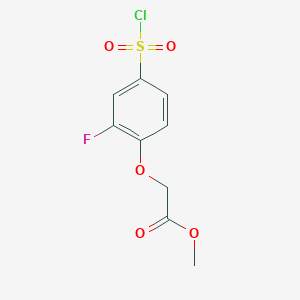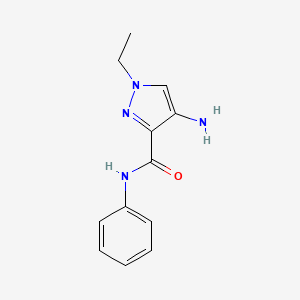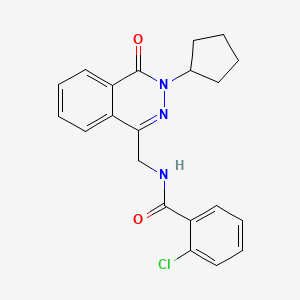
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester” is a chemical compound with the CAS Number: 1291488-79-3 . Its IUPAC name is methyl [4-(chlorosulfonyl)-2-fluorophenoxy]acetate . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFO5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)11)17(10,13)14/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 282.68 . It is a solid at ambient temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC) Applications
The use of specific methyl esters as fluorogenic labeling reagents for the HPLC of biologically important thiols, such as glutathione, cysteine, and homocysteine, has been investigated. These compounds react selectively and rapidly with thiols to give fluorescent adducts that can be separated by reversed-phase HPLC and detected fluorometrically. This method has applications in determining the concentration of specific thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Environmental and Biological Sample Analysis
Another application involves the preparation of specific imprinting polymers for the selective sample preparation technique for trace determination of environmental contaminants in biological and environmental samples. This method demonstrates the potential for high selectivity and sensitivity in detecting specific compounds within complex matrices (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Synthesis and Characterization of Novel Compounds
Research on the synthesis and utility of fluorogenic acetoxymethyl ethers highlights the development of profluorophores with low background fluorescence, high chemical stability, and high enzymatic reactivity. These properties are essential for imaging biochemical and biological systems, suggesting that similar methodologies could be applied to the study and application of "(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester" in biological sciences (Chemical science, 2011).
Mechanistic Studies in Organic Chemistry
The investigation into the kinetics and mechanism of hydrolysis reactions of specific chloroformate and fluoroformate esters in the presence of acetate ions provides insights into the reactivity and stability of ester compounds under various conditions. Such studies could inform the development of new synthetic routes and the understanding of reaction mechanisms for related ester compounds (Queen & Nour, 1976).
Safety and Hazards
This compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, and P305+P351+P338 .
Propiedades
IUPAC Name |
methyl 2-(4-chlorosulfonyl-2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)11)17(10,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOTPGYOXHJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)
![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2981720.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide](/img/structure/B2981722.png)
![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)
![N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2981727.png)
![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)





![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)
![1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2981740.png)
